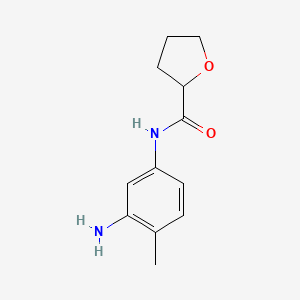

N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide

Descripción

N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide is a synthetic organic compound characterized by a tetrahydrofuran (THF) carboxamide group linked to a substituted aniline moiety (3-amino-4-methylphenyl). Its molecular formula is C₁₂H₁₆N₂O₂, with a molecular weight of 220.27 g/mol.

Propiedades

IUPAC Name |

N-(3-amino-4-methylphenyl)oxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h4-5,7,11H,2-3,6,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRUCJQUVOFJAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CCCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide typically involves the reaction of 3-amino-4-methylphenylamine with tetrahydro-2-furancarboxylic acid. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction is usually performed in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl) are employed under controlled conditions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide involves its interaction with specific molecular targets and pathways. The amino group and the tetrahydrofuran ring play crucial roles in its binding to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide with analogs featuring variations in the aromatic ring substituents, heterocyclic core, or functional groups.

Substituted Aniline Derivatives

Heterocyclic Sulfonamide Analogs

Functional Group Variations

Research Findings and Structural Insights

- Polarity and Solubility : The THF ring in the baseline compound contributes to moderate polarity, whereas pyran analogs (six-membered rings) may exhibit higher lipophilicity, affecting membrane permeability .

- Bioactivity Clues : Thiazole- and pyrazolone-containing analogs (e.g., CAS 313382-61-5, C₁₆H₁₉N₃O₃) suggest possible kinase or cyclooxygenase inhibition, though specific activity data are absent in the reviewed literature .

Actividad Biológica

N-(3-Amino-4-methylphenyl)tetrahydro-2-furancarboxamide (often referred to as AMF) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of AMF features a tetrahydrofuran ring, an amino group, and an aromatic phenyl group. This unique configuration contributes to its biological activity and interaction with various molecular targets.

1. Antimicrobial Properties

Research indicates that AMF exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

2. Anticancer Activity

AMF has been studied for its anticancer properties , particularly against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with AMF resulted in a significant reduction in cell viability (by approximately 70% at a concentration of 50 µM) compared to untreated controls. The study indicated that AMF activates caspase-3 and caspase-9, essential components in the apoptotic pathway.

The biological activity of AMF is believed to be mediated through several mechanisms:

- Voltage-Gated Sodium Channel Inhibition : AMF acts as an inhibitor of voltage-gated sodium channels (Nav), particularly Nav1.7, which is implicated in pain pathways and cancer-related pain management .

- Cell Signaling Modulation : The compound interacts with specific signaling pathways involved in cell growth and apoptosis, potentially through the modulation of protein kinases such as Akt .

Research Findings

Recent studies have explored the broader implications of AMF's biological activities:

- In Vivo Studies : Animal models have shown that AMF can reduce tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.

- Combination Therapies : Research indicates that AMF may enhance the efficacy of existing chemotherapy agents when used in combination, leading to improved outcomes in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.